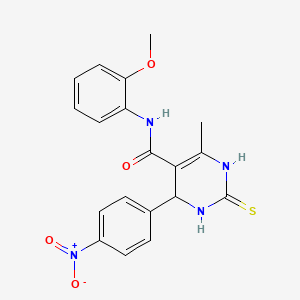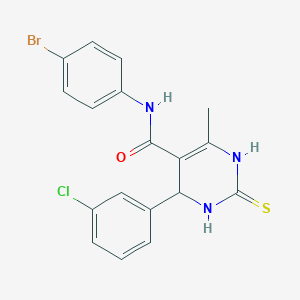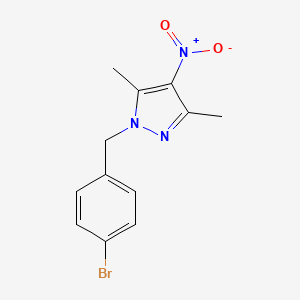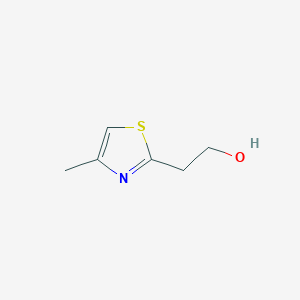
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
描述
4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine is a complex organic compound belonging to the class of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings, which are nitrogen-containing heterocycles. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-ethylpyridine derivatives in the presence of a catalyst. For instance, the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder has been reported to yield high amounts of bipyridine derivatives .
Industrial Production Methods: Industrial production of bipyridine derivatives, including this compound, often involves large-scale coupling reactions using metal catalysts. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反应分析
Types of Reactions: 4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced bipyridine derivatives.
科学研究应用
4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, such as photosensitizers and catalysts.
作用机制
The mechanism of action of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine involves its interaction with molecular targets, such as metal ions and biological macromolecules. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, its antimicrobial and antiviral activities are attributed to its ability to interact with specific proteins and enzymes, disrupting their normal functions .
相似化合物的比较
2,2’-Bipyridine: A well-known bipyridine derivative with similar coordination properties.
4,4’-Bipyridine: Another bipyridine compound used in coordination chemistry and materials science.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: Known for its selective lipophilic properties and high stability.
Uniqueness: 4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring high-performance materials and catalysts.
属性
IUPAC Name |
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-4-15-7-9-22-18(11-15)20-13-17(6-3)14-21(24-20)19-12-16(5-2)8-10-23-19/h7-14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBQVKUBSRDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271969 | |
| Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33354-77-7 | |
| Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33354-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3260614.png)
![4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B3260617.png)







![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B3260661.png)


![3-[(2-ETHOXYPHENYL)AMINO]PROPANOIC ACID](/img/structure/B3260681.png)
![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)
